(4Z)-2-(2-chloro-4-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
Description
(4Z)-2-(2-Chloro-4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a thiophene ring, and an oxazolone moiety
Properties
Molecular Formula |
C14H7ClN2O4S |
|---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7ClN2O4S/c15-11-6-8(17(19)20)3-4-10(11)13-16-12(14(18)21-13)7-9-2-1-5-22-9/h1-7H/b12-7- |
InChI Key |
RGSMWIHSWRURKL-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-Chloro-4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chloro-4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazolone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-Chloro-4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(4Z)-2-(2-Chloro-4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-Chloro-4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
2,5-Dichloroaniline: Another aniline derivative with chlorine substitutions.
Cholic Acid: A bile acid with similar structural complexity.
Uniqueness
(4Z)-2-(2-Chloro-4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a chloro-nitrophenyl group, a thiophene ring, and an oxazolone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
